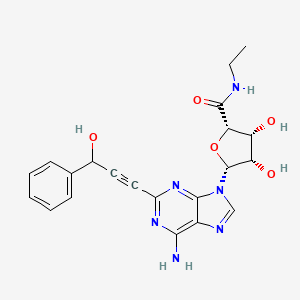

(R,S)-Phpneca

Description

(R,S)-PHPNECA (2-(Phenylhydroxypropynyl)adenosine-5'-N-ethylcarboxamide) is a synthetic adenosine receptor (AR) agonist with notable selectivity for the A2B receptor subtype. Structurally, it features a phenylhydroxypropynyl group at the 2-position of the adenosine scaffold and a 5'-N-ethylcarboxamide moiety, which collectively enhance its binding affinity and functional activity . This compound has been extensively studied for its role in modulating adenosine-mediated signaling pathways, particularly in inflammatory and cardiovascular contexts. Its EC50 for the human A2B receptor (hA2B) is reported as 1.3 μM, making it a reference compound for A2B-targeted pharmacological studies .

Properties

Molecular Formula |

C21H22N6O5 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C21H22N6O5/c1-2-23-20(31)17-15(29)16(30)21(32-17)27-10-24-14-18(22)25-13(26-19(14)27)9-8-12(28)11-6-4-3-5-7-11/h3-7,10,12,15-17,21,28-30H,2H2,1H3,(H,23,31)(H2,22,25,26)/t12?,15-,16+,17+,21-/m1/s1 |

InChI Key |

WOAZCBPWCCREDO-CERUIEQFSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CC(C4=CC=CC=C4)O)N)O)O |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CC(C4=CC=CC=C4)O)N)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- α- vs. β-Hydroxy Substitution : The α-hydroxy configuration (as in NECA36 and PHPNECA) confers 10-fold higher potency at the A2B receptor compared to β-hydroxy analogs (e.g., NECA37) .

- 5'-Substitution Effects : Methylation at the 5'-carboxamide position (PHPMECA) reduces activity, likely due to steric hindrance in the receptor's hydrophobic binding pocket .

2-Substituted Adenosine Derivatives

Jacobson et al. evaluated 2-substituted adenosine derivatives for A2B activity:

- 2-(Phenylethoxy)adenosine: Moderate A2B activity (EC50 ~10 μM).

- 2-[2-(2-Naphthyl)ethoxy]adenosine: Enhanced activity (EC50 ~5 μM) due to aromatic π-stacking interactions.

- 2-[2-(2-Thienyl)ethoxy]adenosine: Comparable activity to phenylethoxy analogs but with improved solubility.

In contrast, (R,S)-PHPNECA’s 2-phenylhydroxypropynyl group optimizes both hydrophobicity and hydrogen-bonding capacity, yielding superior A2B selectivity .

Molecular Docking and Binding Mode Analysis

Computational studies reveal that (R,S)-PHPNECA occupies the A2B receptor’s orthosteric site through:

Hydrogen bonding between the α-hydroxy group and Thr<sup>89</sup>.

Van der Waals interactions between the phenyl group and Phe<sup>168</sup>.

Electrostatic stabilization of the 5'-carboxamide with Lys<sup>153</sup>.

Comparatively, NECA37’s β-hydroxy group misaligns with Thr<sup>89</sup>, while PHPMECA’s methyl group disrupts the Lys<sup>153</sup> interaction, explaining their reduced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.